Iodosilane

Nucleofugality Halogen Exchange Organosilicon Reactivity

Iodosilane (SiH₃I, CAS 13598-42-0) is a silicon tetrafluoride-derived inorganic halosilane with a molecular weight of 158.014 g/mol and exists as a dense, colorless liquid at room temperature (density 2.035 g/cm³ at 15°C, melting point -57°C, boiling point 45.4°C). Its crystalline low-temperature phase (−157°C) adopts a monoclinic P2₁/c space group.

Molecular Formula H3ISi
Molecular Weight 158.013 g/mol
CAS No. 13598-42-0
Cat. No. B088989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIodosilane
CAS13598-42-0
SynonymsIodosilane
Molecular FormulaH3ISi
Molecular Weight158.013 g/mol
Structural Identifiers
SMILES[SiH3]I
InChIInChI=1S/H3ISi/c1-2/h2H3
InChIKeyIDIOJRGTRFRIJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iodosilane (CAS 13598-42-0) for Semiconductor and Synthetic Chemistry: Baseline Profile


Iodosilane (SiH₃I, CAS 13598-42-0) is a silicon tetrafluoride-derived inorganic halosilane with a molecular weight of 158.014 g/mol and exists as a dense, colorless liquid at room temperature (density 2.035 g/cm³ at 15°C, melting point -57°C, boiling point 45.4°C) [1]. Its crystalline low-temperature phase (−157°C) adopts a monoclinic P2₁/c space group [2]. Thermodynamically, its gas-phase standard enthalpy of formation (ΔfH°(298.15 K)) is -2.8 ± 2.6 kJ/mol [3]. The compound is fundamentally characterized by its reactive Si-I and Si-H bonds, which underpin its dual role as both a potent electrophilic iodinating agent and a versatile hydride donor in synthetic and materials chemistry.

Why Iodosilane (CAS 13598-42-0) Cannot Be Replaced by Chloro- or Bromosilanes in Critical Processes


Generic substitution among halosilanes (F, Cl, Br, I) is not viable due to extreme divergences in bond strength, nucleofugality, and physicochemical stability that dictate performance in deposition and synthesis. Chlorosilanes, the industry workhorses, possess strong Si-Cl bonds that require high activation energy, limiting their utility in low-temperature Atomic Layer Deposition (ALD) processes and in selective, mild organic transformations. Conversely, the Si-I bond in iodosilane is the weakest and most polarizable among common halosilanes, conferring an unmatched combination of high reactivity under mild conditions and a superior iodine leaving group ability. This translates to quantifiable advantages in reaction rates [1] and unique electrochemical pathways inaccessible to chloro- or fluorosilanes [2], making iodosilane an essential, non-interchangeable reagent for advanced manufacturing and precision synthesis.

Quantitative Differentiation Evidence for Iodosilane (CAS 13598-42-0) vs. Key Comparators


Superior Nucleofugality: Trialkyl Iodosilane vs. Trialkyl Chlorosilane Reactivity with Mercury Salts

The leaving group ability of iodide from silicon dramatically accelerates nucleophilic substitution reactions relative to chloride. This is quantified by the reactivity of trialkyl-substituted iodosilanes versus trialkyl chlorosilanes with mercury acetate, benzoate, and cyanide [1]. Iodosilanes readily undergo halogen exchange under mild conditions, whereas the reaction rate is significantly lower for bromosilanes and slowest for chlorosilanes [1]. This reactivity gradient demonstrates the superior electrophilicity of the Si-I bond.

Nucleofugality Halogen Exchange Organosilicon Reactivity

Unique Electrochemical Pathway: Si-Si and Si-sp-C Bond Formation via Electrolysis of Iodosilane vs. Chlorosilane

Under identical electrolysis conditions (Al/Pt electrodes, pivalonitrile solvent), iodosilanes undergo efficient reductive coupling to form Si-Si bonds, yielding disilanes [1]. In contrast, chlorosilanes and fluorosilanes do not yield disilanes under these conditions. Furthermore, in the presence of phenylacetylene, electrolysis of iodosilanes selectively forms Si-sp-C bonds to produce phenylethynylated silanes [1]. This chemoselectivity is a unique outcome of the labile Si-I bond and is not observed with chlorosilanes, which require more forcing or catalytic conditions for such transformations.

Electrosynthesis Si-Si Bond Silylative Coupling

Enabling Low-Impurity Semiconductor ALD/CVD: Amino(iodo)silane Precursors for sub-28 nm Node Fabrication

In semiconductor manufacturing, iodosilane derivatives are patented as precursors for ALD and CVD of high-purity silicon-containing films, particularly for sub-28 nm node architectures [1]. The patent literature explicitly differentiates amino(iodo)silanes like SiH₂I(N(iPr)₂) and SiH₂I(N(iBu)₂) from conventional amino(chloro)silanes. The iodine-based precursors are designed to meet the stringent requirements of lower process temperatures and lower film contamination (especially from chlorine, which can cause corrosion and device degradation) [1]. The use of Si-I bonds facilitates cleaner deposition chemistry, minimizing the incorporation of detrimental halide impurities in the final film.

Atomic Layer Deposition Semiconductor Precursor Silicon Nitride

Quantified Difference in Gas-Phase Thermochemical Stability: Iodosilane (ΔfH° = -2.8 kJ/mol) vs. Bromosilane (ΔfH° = -75.5 kJ/mol)

Thermodynamic data from the Active Thermochemical Tables (ATcT) reveal a significant difference in the standard enthalpy of formation (ΔfH° at 298.15 K) between iodosilane and its bromo- analog [1][2]. Iodosilane has a ΔfH° of -2.8 ± 2.6 kJ/mol, whereas bromosilane (SiH₃Br) has a much more negative ΔfH° of -75.5 ± 1.4 kJ/mol [2]. This 72.7 kJ/mol difference indicates that the Si-I bond is significantly weaker and the compound is thermodynamically less stable, correlating with its higher reactivity in bond cleavage and exchange reactions.

Thermochemistry Bond Strength Precursor Design

Defined Molecular Geometry for Material Modeling: Si-I Bond Length of 2.48 Å and Si-H Bond Length of 1.49 Å

For applications requiring accurate computational modeling, Density Functional Theory (DFT) calculations, or molecular mechanics simulations, iodosilane's precise molecular geometry is well-defined. Data from the Materials Project confirms the Si-I bond length to be 2.48 Å and all three equivalent Si-H bond lengths to be 1.49 Å in its zero-dimensional molecular crystal structure (monoclinic P2₁/c space group) [1]. This contrasts with the shorter Si-Cl bond (~2.05 Å) in chlorosilane, affecting steric bulk and electronic properties in models. This precise structural data is essential for in silico material design and reaction mechanism studies.

Computational Chemistry Crystal Structure Materials Modeling

Validated High-Value Application Scenarios for Iodosilane (CAS 13598-42-0) Based on Quantitative Evidence


Advanced Semiconductor Manufacturing: Low-Temperature ALD/CVD of Silicon Nitride for sub-28 nm Nodes

Procure amino(iodo)silanes derived from iodosilane, such as SiH₂I(N(iPr)₂), as precursors for Atomic Layer Deposition (ALD) of high-purity silicon nitride films. As demonstrated in patent literature, these iodine-based precursors are specifically formulated to meet the stringent contamination and low thermal budget requirements of advanced sub-28 nm node semiconductor fabrication, where chlorine contamination from traditional chlorosilane precursors is unacceptable [1].

Electrosynthesis of Disilanes and Silylalkynes

Utilize iodosilane in controlled electrochemical reactions to selectively forge Si-Si bonds (yielding disilanes) or Si-sp-C bonds (yielding silylalkynes). This is a unique reactivity pathway demonstrated for iodosilanes but not observed for chloro- or fluorosilanes under identical mild electrolysis conditions, providing access to specialty organosilicon compounds and silicon-based polymer precursors [2].

Efficient Halogen Exchange in Organosilicon Synthesis

Employ trialkyl iodosilanes as highly reactive intermediates for halogen exchange reactions with mercury salts. Direct comparative studies confirm that the reaction rate for iodosilanes is significantly faster than that of bromo- and chlorosilanes, enabling more efficient and complete conversion to desired organosilicon products under mild conditions [3].

Computational Materials Design and Mechanism Studies

Leverage the precisely defined molecular geometry of iodosilane (Si-I bond: 2.48 Å; Si-H bond: 1.49 Å) as an input parameter for Density Functional Theory (DFT) calculations, molecular dynamics simulations, or the refinement of X-ray crystallographic data [4]. This high-fidelity structural data is essential for accurately modeling the reactivity and material properties of iodine-containing silicon systems.

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